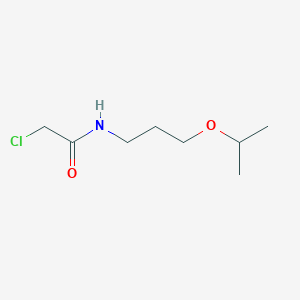

2-氯-N-(3-异丙氧基丙基)乙酰胺

描述

2-Chloro-N-(3-isopropoxypropyl)acetamide is a chemical compound with the molecular formula C8H16ClNO2 . It has an average mass of 193.671 Da and a monoisotopic mass of 193.086960 Da .

Molecular Structure Analysis

The molecular structure of 2-chloro-N-(3-isopropoxypropyl)acetamide consists of 8 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-chloro-N-(3-isopropoxypropyl)acetamide, such as its melting point, boiling point, and density, are not provided in the search results .科学研究应用

Medicinal Chemistry

Application

Phenoxy acetamide and its derivatives, including “2-chloro-N-(3-isopropoxypropyl)acetamide”, have been studied for their potential as therapeutic candidates . The research focuses on the chemical diversity of phenoxy acetamide and its derivatives in the molecular framework to get complete information regarding pharmacologically interesting compounds of widely different composition .

Method

The methods used in this field include various chemical techniques as well as new computational chemistry applications to study the utilization of drugs and their biological effects .

Results

The results of these studies may provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality .

Antimicrobial Activity

Application

The compound “2-chloro-N-(3-hydroxyphenyl)acetamide”, a derivative of “2-chloro-N-(3-isopropoxypropyl)acetamide”, has been synthesized and studied for its antimicrobial activity .

Method

The method involved the chloroacetylation of m- and p-aminophenols in the presence of acetic acid, acetonitrile, and tetrahydrofuran as a solvent . The structure of synthesized substances is established by methods of IR, PMR, mass spectroscopy .

Results

The results of the screening revealed that the compounds showed appreciable antibacterial activity against Gram-positive and Gram-negative bacteria . However, the compounds did not exhibit any potential antifungal activity .

Proteomics Research

Application

The compound “2-chloro-N-(3-isopropoxypropyl)acetamide” is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions using molecular biology, biochemistry, and genetics .

Method

The methods used in proteomics research are diverse and depend on the specific goals of the study. They often involve the extraction, purification, and analysis of proteins .

Results

The results of proteomics research can provide valuable insights into the functions of proteins and their roles in biological processes .

Synthesis and Pharmacological Activities

Application

Recent investigations have focused on the synthesis and pharmacological activities of phenoxy acetamide and its derivatives, including “2-chloro-N-(3-isopropoxypropyl)acetamide”. These compounds are being studied as possible therapeutic candidates .

Results

This literature review may provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality .

属性

IUPAC Name |

2-chloro-N-(3-propan-2-yloxypropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16ClNO2/c1-7(2)12-5-3-4-10-8(11)6-9/h7H,3-6H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJJNACFLCCTFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00278580 | |

| Record name | 2-chloro-N-(3-isopropoxypropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(3-isopropoxypropyl)acetamide | |

CAS RN |

10263-67-9 | |

| Record name | 2-Chloro-N-[3-(1-methylethoxy)propyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10263-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 8279 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010263679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC8279 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8279 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-N-(3-isopropoxypropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。